molecular formula C22H20N4O6S B2644491 Methyl 4-(2-(4-morpholino-3-nitrobenzamido)thiazol-4-yl)benzoate CAS No. 477539-10-9

Methyl 4-(2-(4-morpholino-3-nitrobenzamido)thiazol-4-yl)benzoate

Cat. No. B2644491
CAS RN: 477539-10-9
M. Wt: 468.48
InChI Key: NQHBTWLGASCBEY-UHFFFAOYSA-N
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Description

“Methyl 4-(2-(4-morpholino-3-nitrobenzamido)thiazol-4-yl)benzoate” is a chemical compound that contains a thiazole ring . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : Research has explored the synthesis of benzimidazole derivatives, including those with morpholine skeletons, highlighting their potential as glucosidase inhibitors with antioxidant activity. These compounds are synthesized using a 'one-pot' nitro reductive cyclization reaction, demonstrating effective synthesis methods for compounds with similar structures to Methyl 4-(2-(4-morpholino-3-nitrobenzamido)thiazol-4-yl)benzoate (Özil, Parlak, & Baltaş, 2018).

  • Chemical Interactions and Stability : The study of molecular organizations, such as dipalmitoylphosphatidylcholine bilayers containing bioactive compounds, provides insights into the molecular organization and interaction of similar compounds within biological membranes. This research is pivotal for understanding the bioavailability and efficacy of compounds like this compound in therapeutic contexts (Kluczyk et al., 2016).

Potential Applications

  • Antioxidant and Antidiabetic Properties : Compounds synthesized with the morpholine skeleton have demonstrated significant in vitro antioxidant activities and glucosidase inhibitory potential, suggesting their utility in managing oxidative stress-related diseases and diabetes (Özil, Parlak, & Baltaş, 2018).

  • Antimicrobial and Antiproliferative Activities : Novel Schiff bases derived from thiadiazole compounds have been evaluated for their antimicrobial and antiproliferative properties, indicating the potential of related compounds in cancer treatment and infection control (Gür et al., 2020).

  • Chemical Synthesis and Drug Development : The development of water-soluble, solution-stable, and biolabile prodrugs for compounds like metronidazole, utilizing esters of aminomethylbenzoate, showcases the pharmaceutical potential of related morpholine-containing compounds in enhancing drug solubility and efficacy (Jensen, Bundgaard, & Falch, 1990).

properties

IUPAC Name

methyl 4-[2-[(4-morpholin-4-yl-3-nitrobenzoyl)amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O6S/c1-31-21(28)15-4-2-14(3-5-15)17-13-33-22(23-17)24-20(27)16-6-7-18(19(12-16)26(29)30)25-8-10-32-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHBTWLGASCBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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